2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol is a chemical compound characterized by its complex structure, which includes a bis(trifluoromethyl)phenyl moiety attached to a tertiary alcohol. This compound is notable for the presence of two trifluoromethyl groups on the phenyl ring, which significantly influence its chemical properties and biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 300.2 g/mol .
The trifluoromethyl groups are known for enhancing lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry. The presence of the alcohol functional group contributes to its potential reactivity in various
These reactions are facilitated by the steric and electronic properties imparted by the trifluoromethyl groups, which can stabilize transition states or intermediates.
The biological activity of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol has been investigated in various studies. Compounds containing trifluoromethyl groups have been shown to exhibit significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against drug-resistant bacterial strains, including Staphylococcus aureus . The unique electronic characteristics of the trifluoromethyl substituents enhance the pharmacological profiles of these compounds, making them valuable in drug development.
The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol can be achieved through several methods:
These methods allow for the efficient production of the desired compound while maintaining high yields and purity .
2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol finds applications in various fields:
Studies on the interactions of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol with biological systems have revealed its potential as an antimicrobial agent. The compound's ability to disrupt bacterial membranes and inhibit growth has been documented, suggesting that it could serve as a lead compound for further development in combating resistant strains of bacteria . Additionally, its interactions with enzymes involved in metabolic pathways could provide insights into its pharmacokinetic properties.
Several compounds share structural similarities with 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | Contains a carboxylic acid functional group; used as an intermediate in pharmaceuticals. | |
| 1-(3,5-bis(trifluoromethyl)phenyl)ethanone | A ketone variant; exhibits different reactivity profiles compared to alcohols. | |
| 3-(trifluoromethyl)benzaldehyde | An aldehyde; useful in organic synthesis but lacks the alcohol functionality. |
The unique aspect of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol lies in its combination of both alcohol and bis(trifluoromethyl) functionalities, which enhances its solubility and reactivity compared to other similar compounds. This dual functionality opens pathways for diverse applications not readily available to simpler derivatives.
Photoredox catalysis has emerged as a powerful tool for direct deoxytrifluoromethylation of alcohols, enabling the conversion of hydroxyl groups into trifluoromethyl (CF$$_3$$) substituents under mild conditions. A seminal study by Ma et al. demonstrated the utility of visible-light-induced C(sp$$^3$$)–Si bond cleavage to generate α-trifluoromethylated benzyl radicals, which undergo conjugate addition to electron-deficient alkenes or oxidation to tertiary alcohols. While this method primarily targets tertiary alcohols, its adaptation to primary alcohols like 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol requires strategic substrate design.
Key advancements include the use of organophotoredox catalysts such as Ir(dF(OMe)ppy)$$2$$(5,5′(CF$$3$$)bpy)PF$$6$$ in conjunction with copper co-catalysts. For example, a copper metallaphotoredox system employing Cu(terpy)Cl$$2$$ (5 mol%) and dMesSCF$$3$$ as the CF$$3$$ source achieved 84% yield in model reactions. The process involves in situ activation of the alcohol via benzoxazolium salts, followed by radical trifluoromethylation (Figure 1). Chloride anions (e.g., TBACl) play a critical role in suppressing parasitic reduction of dMesSCF$$_3$$, enhancing reaction efficiency.
Table 1: Optimized Conditions for Photoredox Deoxytrifluoromethylation
| Parameter | Value/Component | Role |
|---|---|---|
| Photocatalyst | Ir(dF(OMe)ppy)$$2$$(5,5′(CF$$3$$)bpy)PF$$_6$$ (1 mol%) | Light absorption & single-electron transfer |
| Copper Catalyst | Cu(terpy)Cl$$_2$$ (5–10 mol%) | Radical generation & CF$$_3$$ transfer |
| CF$$_3$$ Source | dMesSCF$$_3$$ (1.5 equiv) | Trifluoromethyl radical precursor |
| Additive | TBACl (2 equiv) | Suppresses CHF$$_3$$ formation |
| Solvent | DMSO (0.025 M) | Polar aprotic medium |
| Light Source | 450 nm LEDs | Drives photoredox cycle |
This methodology’s regioselectivity and functional group tolerance make it applicable to aromatic alcohols bearing electron-withdrawing groups, such as the bis(trifluoromethyl)phenyl moiety in the target compound.
Direct C–H trifluoromethylation offers a streamlined route to aryl-CF$$3$$ bonds without pre-functionalized substrates. The copper-catalyzed oxidative trifluoromethylation developed by Liu et al. utilizes CF$$3$$SiMe$$3$$ as a nucleophilic CF$$3$$ source, with Cu(OAc)$$2$$ and 1,10-phenanthroline enabling C–H activation in electron-deficient arenes. Applied to 3,5-disubstituted phenyl precursors, this method could install CF$$3$$ groups at the meta positions, followed by propanol chain elongation via Grignard or aldol reactions.
Critical to this approach is the choice of oxidant. While di-tert-butyl peroxide (DTBP) proves effective for azoles and perfluoroarenes, aerobic oxidation suffices for less electron-rich systems. For the target molecule, sequential C–H trifluoromethylation and alcohol functionalization would require orthogonal protecting group strategies to prevent over-oxidation.
Mechanistic Insights:
This method’s compatibility with heteroarenes suggests potential for modifying the propanol sidechain post-trifluoromethylation.
N-Heterocyclic carbenes (NHCs) have revolutionized alcohol activation by forming transient adducts that facilitate dehydroxylative functionalization. In the context of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol, NHCs derived from benzoxazolium salts enable direct substitution of the hydroxyl group with CF$$_3$$. The reaction proceeds via:
Notably, chloride additives (e.g., TBACl) modulate copper’s redox potential, preventing premature reduction of the CF$$3$$ source. This method’s efficiency is exemplified by an 84% yield in analogous tertiary alcohol systems, with primary alcohols requiring adjusted stoichiometry (10 mol% Cu(terpy)Cl$$2$$).
While asymmetric synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol remains unreported, enantioselective trifluoromethylation strategies provide a conceptual framework. Chiral bisoxazoline (Box) ligands paired with Cu(I) catalysts could induce asymmetry during C–CF$$_3$$ bond formation, particularly in radical trifluoromethylation reactions. For instance, Ma et al.’s photoredox protocol, when integrated with chiral copper complexes, may enable enantiocontrol during radical trapping.
Alternative approaches include:
These speculative pathways require validation but highlight opportunities for advancing stereoselective synthesis of trifluoromethylated alcohols.